molecular formula C11H12N4S B1444471 5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine CAS No. 1217487-55-2

5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine

Cat. No.: B1444471
CAS No.: 1217487-55-2
M. Wt: 232.31 g/mol
InChI Key: OQKGUKVQNGLFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiazole ring substituted with a methyl group at the 4-position and an amine group at the 2-position, along with a pyrazine ring substituted with a cyclopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the pyrazine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while reduction may produce reduced forms of the pyrazine ring.

Scientific Research Applications

5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-(6-cyclopropylpyrazin-2-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-6-10(16-11(12)14-6)9-5-13-4-8(15-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGUKVQNGLFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CN=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (0.4 ml) is added to N-[5-(6-cyclopropyl-pyrazin-2-yl)-4-methyl-thiazol-2-yl]-acetamide (120 mg) in ethanol (9 ml) at room temperature and the mixture is heated at reflux for 18 hours. The cooled reaction mixture is evaporated, neutralized with aqueous sodium hydrogen carbonate and extracted with 10% methanol in DCM. The combined organic extracts are dried over sodium sulphate and evaporated to give the title compound. HPLC/MS: retention time 0.93 minutes, M+H 233.3.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine
Reactant of Route 3
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(6-Cyclopropylpyrazin-2-yl)-4-methylthiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.